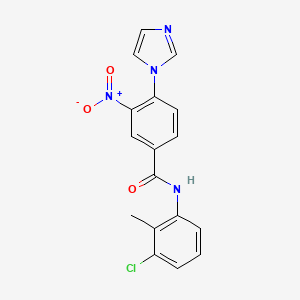

N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide

Descripción

N-(3-Chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 3-chloro-2-methylphenyl group, a 1H-imidazol-1-yl moiety, and a nitro group at the 3-position.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-imidazol-1-yl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c1-11-13(18)3-2-4-14(11)20-17(23)12-5-6-15(16(9-12)22(24)25)21-8-7-19-10-21/h2-10H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISMNTAABLIGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. The synthetic route may include:

Nitration: Introduction of a nitro group to the benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

Imidazole Formation: Incorporation of the imidazole ring through cyclization reactions.

Amidation: Formation of the carboxamide group by reacting with an amine.

Industrial production methods often optimize these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Key Features

The compound shares structural motifs with several benzamide derivatives and imidazole-containing molecules. Below is a comparative analysis of its key structural and functional attributes against selected analogs:

Key Observations :

- Imidazole vs. Phenethyl Side Chains : The imidazole group in the target compound and Compound 8 may enhance interactions with metalloenzymes (e.g., carbonic anhydrase) compared to purely aromatic side chains in other analogs .

- Nitro Group Position : The 3-nitro substitution in the target compound contrasts with the 4-nitro position in Compounds 8 and 3. This positional isomerism could alter electronic density and steric interactions, impacting binding affinity .

Actividad Biológica

N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Chloro-substituted phenyl ring

- Imidazole moiety

- Nitrobenzene carboxamide group

This structural diversity contributes to its varied biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

This compound interacts with specific molecular targets, potentially modulating enzyme activity or binding to receptors. The exact pathways involved depend on the biological context and application.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit kinases or other target enzymes relevant to cancer progression.

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In vitro experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

- Enzyme Inhibition Assays : Research involving enzyme kinetics showed that the compound effectively inhibited the activity of specific kinases, which are crucial in signaling pathways associated with cancer cell proliferation.

Data Summary

| Biological Activity | Observed Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Peer-reviewed journal (2024) |

| Anticancer | Induction of apoptosis | In vitro study (2024) |

| Enzyme Inhibition | Reduced kinase activity | Enzyme kinetics assay (2024) |

Q & A

Q. What are effective synthetic routes for N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling nitrobenzoyl chloride derivatives with substituted phenylamines. For example, 4-nitrobenzoyl chloride reacts with 3-chloro-2-methylaniline under controlled conditions (e.g., in dichloromethane with a base like triethylamine) to form the amide backbone . Imidazole incorporation may require nucleophilic substitution or metal-catalyzed cross-coupling. Optimization includes:

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using programs like ORTEP-3 .

- Spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

- Variable substituents : Synthesize analogs with halogens (e.g., Cl → F), alkyl groups (methyl → ethyl), or electron-withdrawing groups (nitro → cyano) at the phenyl or imidazole positions .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays.

- Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized protocols : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Target validation : Confirm biological targets (e.g., sodium channels via patch-clamp assays) to exclude off-target effects .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., imidazole’s role in enhancing binding affinity) .

Q. How can mechanistic studies elucidate the compound’s interaction with voltage-dependent sodium channels?

Methodological Answer:

- Electrophysiology : Use whole-cell voltage-clamp assays to measure sodium current inhibition in neuronal cells .

- Molecular docking : Model interactions with Naᵥ1.7 channels (PDB ID: 6J8E) using software like AutoDock Vina. Key residues (e.g., Phe-1742) may form π-π interactions with the nitrobenzene ring .

- Mutagenesis : Validate binding sites by expressing Naᵥ1.7 mutants (e.g., F1742A) and assessing activity loss .

Q. What methods assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and monitor purity by HPLC .

- Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂) and CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.